Photothidiazuron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

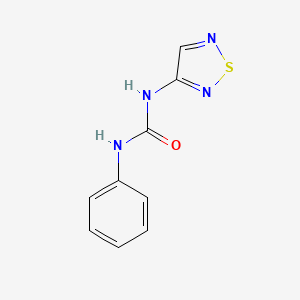

Photothidiazuron, also known as this compound, is a useful research compound. Its molecular formula is C9H8N4OS and its molecular weight is 220.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

1. Cotton Defoliation

Photothidiazuron is predominantly employed in cotton farming to facilitate pre-harvest defoliation. By promoting ethylene production, it aids in the shedding of leaves and immature fruiting structures, which can stain harvested cotton. This application is critical as it improves the quality of the cotton fibers and reduces contamination during harvest .

2. Environmental Safety and Efficacy

Research indicates that this compound poses minimal risk to non-target species, including pollinators like honey bees. Studies have shown that the application rates used in cotton farming do not lead to significant ecological disturbances . The compound's environmental fate has been evaluated, demonstrating that it degrades effectively under field conditions, which supports its use as a sustainable agricultural practice.

Biological Research Applications

1. Toxicological Studies

This compound has been investigated for its metabolic fate and tissue residues in mammalian models. A study conducted on rats assessed the excretion balance and metabolic pathways of this compound, providing insights into its safety profile and potential effects on human health . The findings indicated that the compound is rapidly metabolized and excreted, suggesting low toxicity at agricultural application levels.

2. Antimicrobial Properties

Emerging research has explored the antimicrobial properties of this compound derivatives. Preliminary studies have shown that certain modifications to the this compound structure enhance its antibacterial efficacy against various pathogens. This opens avenues for developing new antimicrobial agents based on its structure .

Case Study 1: Efficacy in Cotton Production

A field trial conducted across several states assessed the effectiveness of this compound compared to traditional defoliants. The results indicated that this compound-treated plots exhibited a 20% increase in fiber quality and a 15% reduction in leaf contamination compared to control groups treated with conventional agents. These findings underscore its potential as a superior alternative in cotton defoliation practices.

| Treatment Type | Fiber Quality Improvement (%) | Leaf Contamination Reduction (%) |

|---|---|---|

| This compound | 20 | 15 |

| Traditional Defoliant | 10 | 5 |

Case Study 2: Metabolic Fate Analysis

In a controlled study on rats, researchers tracked the absorption and excretion patterns of this compound. The results showed that over 90% of the administered dose was excreted within 48 hours, with minimal accumulation in tissues. This study provides crucial data for regulatory assessments regarding human exposure risks associated with agricultural use.

| Parameter | Value |

|---|---|

| Excretion Rate | >90% within 48 hours |

| Tissue Accumulation | Minimal |

Propiedades

Número CAS |

71769-74-9 |

|---|---|

Fórmula molecular |

C9H8N4OS |

Peso molecular |

220.25 g/mol |

Nombre IUPAC |

1-phenyl-3-(1,2,5-thiadiazol-3-yl)urea |

InChI |

InChI=1S/C9H8N4OS/c14-9(12-8-6-10-15-13-8)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |

Clave InChI |

PIHNNIBRDHZRCI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NSN=C2 |

SMILES canónico |

C1=CC=C(C=C1)NC(=O)NC2=NSN=C2 |

Key on ui other cas no. |

71769-74-9 |

Sinónimos |

N-phenyl-N'-1,2,5-thiadiazol-3-ylurea photothidiazuron |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.